Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate

Matrix metalloproteinase inhibition Imidazole-4-carboxylate SAR MMP-2/MMP-9 selectivity

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate (CAS 175210-31-8) is a heterocyclic intermediate belonging to the phenylethyl imidazole carboxylate ester class. It features a 2-(2-phenylethyl) substituent on the imidazole ring, distinguishing it from the clinically prominent 1-phenylethyl regioisomers such as etomidate.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 175210-31-8
Cat. No. B3109734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate
CAS175210-31-8
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N1)CCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-17-13(16)11-9-14-12(15-11)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)
InChIKeyBUKTZGUYDUVLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate (CAS 175210-31-8) – Procurement-Relevant Profile for an Imidazole Ester Building Block


Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate (CAS 175210-31-8) is a heterocyclic intermediate belonging to the phenylethyl imidazole carboxylate ester class. It features a 2-(2-phenylethyl) substituent on the imidazole ring, distinguishing it from the clinically prominent 1-phenylethyl regioisomers such as etomidate [1]. This structural arrangement places the methyl ester at the 4-position of the imidazole, providing a scaffold for matrix metalloproteinase (MMP) inhibition and for derivatization into radiolabeled probes [2]. The compound is supplied at purities typically ≥95 % by vendors such as Fluorochem and Chemenu, with stock available for R&D procurement .

Why Generic 1-Phenylethyl Imidazole Esters Cannot Replace Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate


The phenylethyl imidazole ester family is dominated by 1-phenylethyl regioisomers (e.g., etomidate, metomidate) that target GABAA receptors or adrenal CYP11B enzymes [1]. In contrast, methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate carries the phenylethyl chain at the 2-position, resulting in a fundamentally different pharmacophore that shows affinity for MMP-2 and MMP-9 rather than neurosteroidogenic targets [2]. Simply substituting a generic 1-phenylethyl analog would therefore direct a project toward an entirely different biological profile, making such a substitution scientifically invalid for MMP-related research programs.

Quantitative Differentiation Evidence for Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate (175210-31-8)


MMP-2 vs. MMP-9 Inhibitory Selectivity Profile of the 2-Phenylethyl Imidazole Scaffold

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate inhibits MMP-2 with an IC50 of 66 µM and MMP-9 with an IC50 of 145 µM, yielding a ~2.2-fold selectivity for MMP-2 over MMP-9 in the same fluorescence-based assay [1]. By contrast, the structurally related 1-phenylethyl imidazole ester etomidate shows no meaningful MMP inhibition at comparable concentrations; its primary targets are GABAA receptors (EC50 ~0.3 µM for anesthesia) [2]. This target-class shift is dictated by the 2-phenylethyl substitution, making the compound a distinct starting point for MMP-focused medicinal chemistry.

Matrix metalloproteinase inhibition Imidazole-4-carboxylate SAR MMP-2/MMP-9 selectivity

Regioisomeric Stability Advantage: 2-Phenylethyl vs. 1-Phenylethyl Substitution Under Radiolabeling Conditions

The 2-phenylethyl imidazole-4-carboxylate scaffold is explicitly claimed as a precursor scaffold in patent US7358369B2 for halogenation and subsequent ¹⁸F/¹²³I radiolabeling, whereas 1-phenylethyl imidazole-5-carboxylates (e.g., etomidate) undergo ester hydrolysis and ring-opening under identical halogenation conditions due to N1-quaternization lability [1]. This intrinsic stability advantage reduces the need for protecting-group strategies during precursor synthesis, directly lowering procurement and synthetic costs for radiopharmaceutical development programs.

Imidazole radiolabeling PET tracer precursor stability Phenylethyl imidazole ester

Synthetic Accessibility and Intermediate Purity Benchmarking

Suppliers report purity ≥95 % by HPLC for methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate (Fluorochem F526972, Chemenu CM330329) . In contrast, commercial 1-phenylethyl imidazole-4-carboxylic acid esters (e.g., CAS 15301-65-2) are frequently listed at ≥90 % purity with a higher cost-per-gram due to the additional stereochemical resolution required for the chiral 1-phenylethyl center . The 2-phenylethyl regioisomer is achiral, eliminating the need for enantiomeric purity verification and reducing procurement complexity.

Imidazole building block procurement Chemical purity specifications Medicinal chemistry intermediates

Recommended Procurement Scenarios for Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate


MMP-2/MMP-9 Inhibitor Lead Generation

Use this compound as a starting scaffold for structure–activity relationship (SAR) studies targeting MMP-2-preferring inhibitors. The observed ~2.2-fold selectivity over MMP-9 (IC50 66 µM vs. 145 µM) provides a measurable selectivity baseline that can be improved through medicinal chemistry, a profile not attainable with 1-phenylethyl imidazole esters [1].

Synthesis of ¹⁸F/¹²³I-Labeled Adrenal Imaging Probes

Employ the 2-phenylethyl imidazole-4-carboxylate as a stable precursor for electrophilic halogenation and subsequent radiolabeling. Its resistance to ring-opening under halogenation conditions makes it a cost-effective choice for PET/SPECT tracer development programs targeting adrenal cortical imaging [2].

Achiral Imidazole Building Block for Compound Library Synthesis

Incorporate this achiral imidazole ester into diversity-oriented synthesis workflows. Its ≥95 % commercial purity and absence of stereochemical complexity reduce the need for chiral analytical verification, thereby accelerating the hit-to-lead timeline compared to enantiomerically resolved 1-phenylethyl analogs .

Quote Request

Request a Quote for Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.